N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLTZHPLIOBMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazolopyrimidine core, which is known for its diverse pharmacological properties. The exploration of its biological activity encompasses its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.87 g/mol. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN5O2S |
| Molecular Weight | 391.87 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(7-oxo-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the triazolopyrimidine core have been reported to demonstrate activity against various bacterial strains. A study highlighted that triazole derivatives showed inhibitory activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Potential
The triazole moiety has also been implicated in anticancer activities. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented as well. Compounds with similar structures have been found to reduce inflammatory markers in various models of inflammation. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
Case Studies
- Antibacterial Activity : A series of synthesized triazole compounds were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a triazolopyrimidine structure exhibited potent activity against resistant strains, outperforming traditional antibiotics in several cases .
- Anticancer Studies : In a study focusing on the anticancer effects of triazole derivatives, researchers found that specific compounds induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents .
Comparison with Similar Compounds
Core Modifications
- Triazolopyrimidine vs.
- Thioacetamide Linkage : Shared across all acetamide derivatives, this group enables facile functionalization. The 4-chlorophenyl substituent in the target compound may confer stronger electron-withdrawing effects than the 4-acetamidophenyl group in CAS 895004-77-0 , impacting receptor binding.
Substituent Effects
- Alkyl Chains : The 5-propyl group in the target compound and CAS 895004-77-0 likely enhances lipophilicity, favoring blood-brain barrier penetration. In contrast, Compound 8’s 4-methoxyphenyl group introduces electron-donating effects, which could alter redox stability.
- Aromatic Substituents: The 4-chlorophenyl group (target) vs. morpholino-phenyl (Compound 9a-j ): Chlorine’s electronegativity may improve metabolic stability, while morpholino groups could enhance solubility and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Initial synthesis may involve coupling the triazolopyrimidinone core with thioacetamide derivatives via nucleophilic substitution. To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) . Computational tools like density functional theory (DFT) can predict reaction barriers and guide solvent selection .
Q. How should structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the molecular structure, as demonstrated in analogous triazolopyrimidine derivatives . Complement this with NMR (1H/13C), FT-IR (to verify thioamide and carbonyl groups), and HPLC-MS (for purity assessment). Cross-reference spectral data with computational predictions (e.g., simulated NMR via Gaussian) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity. For cytotoxicity, use MTT assays in cell lines relevant to the hypothesized mechanism. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with active sites. Use molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with QSAR models to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Cross-validate computational models with experimental data via iterative cycles. For example, if DFT-predicted binding energies conflict with SPR results, re-examine solvation effects or protein flexibility in simulations. Use statistical contingency analysis to identify outliers and refine hypotheses .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer : Optimize membrane separation technologies (e.g., nanofiltration) to isolate sensitive intermediates. Use in situ monitoring (Raman spectroscopy) to track degradation pathways. For thermally unstable intermediates, employ flow chemistry with precise temperature control .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine phosphoproteomics (LC-MS/MS) to map signaling pathways affected by the compound and CRISPR-Cas9 knockdown of putative targets to confirm functional relevance. Use cryo-EM for structural insights into compound-target interactions at near-atomic resolution .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct ADME studies using Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability. For in vivo PK, use LC-MS/MS to measure plasma half-life and bioavailability in rodent models. Apply compartmental modeling (Phoenix WinNonlin) to derive pharmacokinetic parameters .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?
- Methodological Answer : Use probit analysis to calculate LD50 values and ANOVA with post-hoc Tukey tests to compare treatment groups. For non-linear responses, fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report confidence intervals to quantify uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
